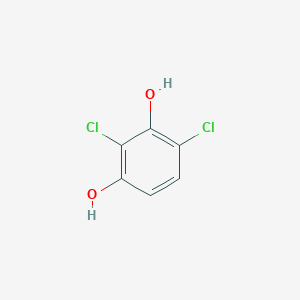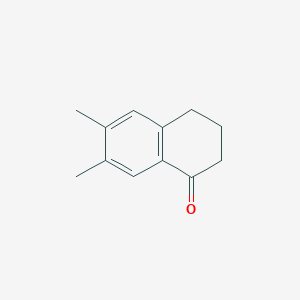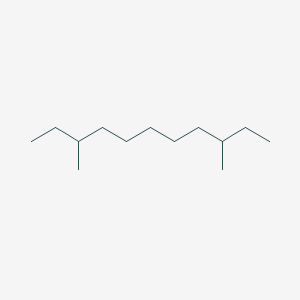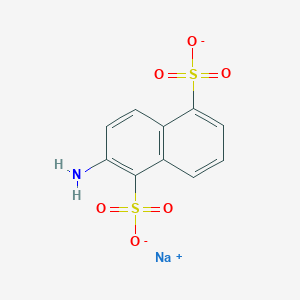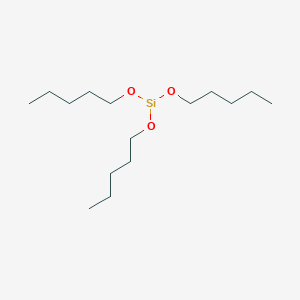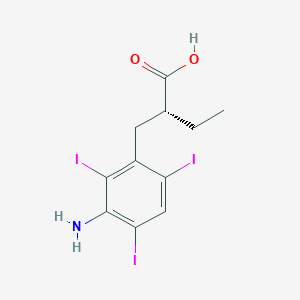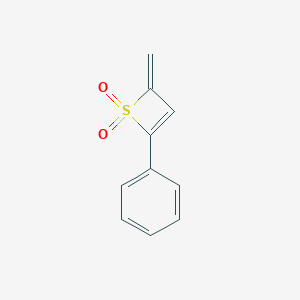
2-Methylene-4-phenyl-2H-thiete 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylene-4-phenyl-2H-thiete 1,1-dioxide is a heterocyclic compound that has been widely studied for its potential applications in various fields, including medicine, biology, and materials science. This compound is also known as methylene blue or methylthioninium chloride, and it has been used as a dye, a medicinal agent, and a diagnostic tool.
Mechanism Of Action
The mechanism of action of 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide is complex and involves multiple pathways. In medicine, methylene blue acts as a reducing agent, which helps to convert methemoglobin back to hemoglobin, thereby improving oxygen delivery to the tissues. It also acts as an inhibitor of monoamine oxidase, an enzyme that breaks down neurotransmitters in the brain.
In biology, methylene blue acts as a stain by binding to certain structures, such as DNA, RNA, and proteins. It also acts as an inhibitor of mitochondrial respiration by blocking the electron transport chain, which is essential for ATP production.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide are diverse and depend on the concentration and duration of exposure. In medicine, methylene blue can cause side effects, such as nausea, vomiting, headache, and dizziness. It can also cause methemoglobinemia if administered in high doses.
In biology, methylene blue can affect cellular metabolism and respiration, leading to changes in ATP production and oxidative stress. It can also affect the structure and function of DNA, RNA, and proteins, leading to alterations in gene expression and protein synthesis.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide in lab experiments are its versatility, availability, and low cost. It can be used for a wide range of applications, including staining, inhibition, and detection. It is also readily available and can be purchased from chemical suppliers. Additionally, it is relatively inexpensive compared to other compounds.
The limitations of using 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide in lab experiments are its potential toxicity, variability, and interference. It can be toxic to cells and tissues if used in high concentrations or for prolonged periods. It can also vary in purity and quality, which can affect the accuracy and reproducibility of the results. Finally, it can interfere with other compounds or processes, leading to false positives or negatives.
Future Directions
The future directions for research on 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide are numerous and diverse. In medicine, further studies are needed to explore its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biology, further studies are needed to elucidate its mechanism of action and its effects on cellular metabolism and respiration. In materials science, further studies are needed to optimize its use as a dye for various applications, including textiles, paper, and other materials. Overall, 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide is a versatile and important compound that has the potential to make significant contributions to various fields of research.
Synthesis Methods
The synthesis of 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide involves the reaction of N,N-dimethylaniline and sodium nitrite in the presence of hydrochloric acid and sulfuric acid. The resulting compound is then treated with sodium sulfide to form the final product. This method has been widely used in the production of methylene blue, and it has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
2-Methylene-4-phenyl-2H-thiete 1,1-dioxide has been extensively studied for its potential applications in various fields of research. In medicine, this compound has been used as a diagnostic tool for detecting various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. It has also been used as a therapeutic agent for treating methemoglobinemia, a condition in which the blood cannot carry oxygen effectively.
In biology, methylene blue has been used as a stain to visualize various structures, including cells, tissues, and proteins. It has also been used as an inhibitor of mitochondrial respiration, which is important for studying the metabolism of cells. In materials science, methylene blue has been used as a dye for coloring textiles, paper, and other materials.
properties
CAS RN |
16793-43-4 |
|---|---|
Product Name |
2-Methylene-4-phenyl-2H-thiete 1,1-dioxide |
Molecular Formula |
C10H8O2S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-methylidene-4-phenylthiete 1,1-dioxide |
InChI |
InChI=1S/C10H8O2S/c1-8-7-10(13(8,11)12)9-5-3-2-4-6-9/h2-7H,1H2 |
InChI Key |
RBFLFISHIAPAGL-UHFFFAOYSA-N |
SMILES |
C=C1C=C(S1(=O)=O)C2=CC=CC=C2 |
Canonical SMILES |
C=C1C=C(S1(=O)=O)C2=CC=CC=C2 |
synonyms |
2-Methylene-4-phenyl-2H-thiete 1,1-dioxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)
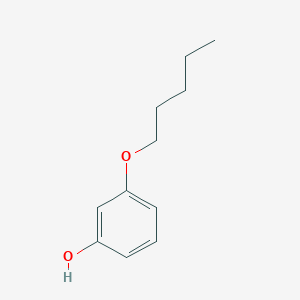
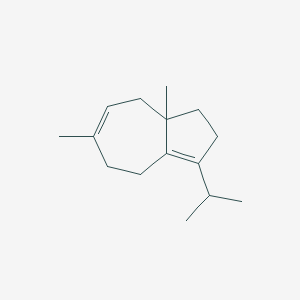
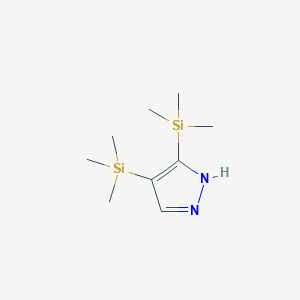
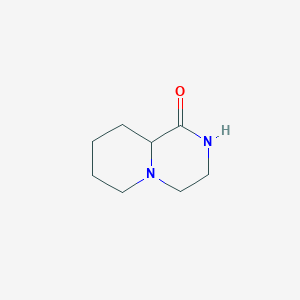
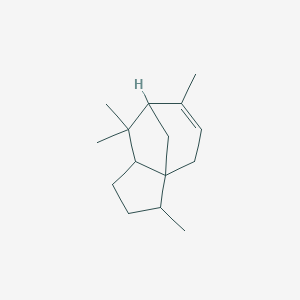
![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)
